molecular formula C8H14O3 B185313 2-Cyclohexyl-2-hydroxyacetic acid CAS No. 4442-94-8

2-Cyclohexyl-2-hydroxyacetic acid

Cat. No.: B185313
CAS No.: 4442-94-8
M. Wt: 158.19 g/mol
InChI Key: RRDPWAPIJGSANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-2-hydroxyacetic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and another by a hydroxyl group

Scientific Research Applications

2-Cyclohexyl-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Future Directions

The production of Cyclohexyl(hydroxy)acetic acid has become a research hotspot in recent years due to its potential applications . The process of producing Cyclohexyl(hydroxy)acetic acid through the hydrogenation of cyclohexyl acetate is seen as a novel and efficient route . Future research may focus on improving the efficiency and selectivity of this process .

Biochemical Analysis

Biochemical Properties

Cyclohexyl(hydroxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those catalyzed by Cu(I) coordinated amino-functionalized poly(ionic liquid)s . These interactions are crucial for the compound’s role in biochemical pathways, influencing the conversion of substrates and the regulation of metabolic processes.

Cellular Effects

Cyclohexyl(hydroxy)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to impact the hydrogenation process in cells, leading to the production of cyclohexanol . This process can alter cellular metabolism and affect the overall function of the cell.

Molecular Mechanism

The molecular mechanism of cyclohexyl(hydroxy)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as a substrate for specific enzymes, leading to the formation of intermediate products that further participate in biochemical reactions . Additionally, it can inhibit or activate enzymes, thereby regulating metabolic pathways and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclohexyl(hydroxy)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that cyclohexyl(hydroxy)acetic acid can maintain its activity over multiple cycles of reactions, demonstrating excellent stability and reusability . Prolonged exposure may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of cyclohexyl(hydroxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of cyclohexyl(hydroxy)acetic acid can cause oxidative stress and cellular damage . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Cyclohexyl(hydroxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in oxidation-reduction reactions, where it acts as a substrate for specific enzymes . These interactions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of cyclohexyl(hydroxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its activity and function. For example, cyclohexyl(hydroxy)acetic acid has been shown to be transported efficiently within cells, ensuring its availability for biochemical reactions .

Subcellular Localization

Cyclohexyl(hydroxy)acetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes and biochemical pathways.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Comparison with Similar Compounds

  • Cyclohexylacetic acid
  • Cyclohexylglycolic acid
  • Hexahydromandelic acid

Comparison: 2-Cyclohexyl-2-hydroxyacetic acid is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

2-cyclohexyl-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPWAPIJGSANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297448
Record name cyclohexyl(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-94-8
Record name Cyclohexaneglycolic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexyl-2-hydroxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 200 mL methanol were added 38.0 g mandelic acid, 2.5 mL acetic acid, and 7.5 g rhodium on carbon (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours at 1400 psi hydrogen. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated and recrystallized from toluene. The colorless crystals were collected by filtration and dried under vacuum to give 31.8 g (80.5%) of racemic 2-cyclohexyl-2-hydroxyacetic acid. 1H NMR (DMSO-d6): δ (ppm) 3.71 (d, 1H), 1.66-1.55 (m, 6H), 1.16-1.09 (m, 5H). 13C NMR (DMSO-d6): δ (ppm) 175.27, 74.19, 41.15, 28.86, 26.74, 25.84, 25.76, 25.57. IR (KBr): ν (cm−1) 3440, 2933, 2856, 1718, 1450, 1280, 1255, 1230, 1103. Anal. Calcd. for C8H14O3: C, 60.74; H, 8.92. Found: C, 61.12; H, 9.28. mp 135-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.